S-Nitroso-N-acetylpenicillamine
Overview
Description
S-Nitroso-N-acetylpenicillamine: is an organosulfur compound with the chemical formula C7H12N2O4S . It is a green solid and is a member of the S-nitrosothiol class of compounds. This compound is derived from the amino acid penicillamine and is known for its role as a nitric oxide donor. This compound has garnered significant attention in biochemistry due to its ability to serve as a signaling molecule in various biological systems, particularly in relation to vasodilation .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that SNAP might also interact with various cellular targets.
Mode of Action
It’s known that many bioactive compounds interact with their targets, leading to changes in cellular processes . For instance, some compounds can inhibit or enhance the activity of their target proteins, leading to downstream effects on cellular functions.
Biochemical Pathways
It’s known that many bioactive compounds can influence various biochemical pathways, leading to changes in cellular functions . For instance, some compounds can affect signal transduction pathways, metabolic pathways, or gene expression pathways.
Pharmacokinetics
It’s known that these properties can significantly impact a compound’s bioavailability and efficacy . For instance, a compound’s absorption rate can determine how quickly it enters the bloodstream, its distribution can affect which tissues it reaches, its metabolism can influence its stability and duration of action, and its excretion can determine how long it remains in the body.
Result of Action
It’s known that many bioactive compounds can have various effects at the molecular and cellular levels . For instance, some compounds can induce or inhibit apoptosis, alter gene expression, or modulate cellular signaling pathways.
Action Environment
It’s known that many factors, such as ph, temperature, and the presence of other compounds, can influence the action of bioactive compounds . For instance, certain compounds might be more stable and effective under specific pH conditions or temperatures.
Biochemical Analysis
Biochemical Properties
S-Nitroso-N-acetylpenicillamine plays a crucial role in biochemical reactions due to its ability to release nitric oxide. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to modulate the activity of guanylate cyclase, an enzyme that catalyzes the conversion of GTP to cGMP, a secondary messenger involved in vasodilation and neurotransmission . Additionally, this compound can interact with hemoglobin and other heme-containing proteins, influencing their function through S-nitrosylation, a post-translational modification that affects protein activity and signaling pathways .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell signaling pathways by releasing nitric oxide, which can activate guanylate cyclase and increase cGMP levels, leading to smooth muscle relaxation and vasodilation . This compound also affects gene expression by modulating the activity of transcription factors such as NF-κB, which plays a role in inflammatory responses . Furthermore, this compound impacts cellular metabolism by altering the activity of enzymes involved in oxidative stress responses and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to donate nitric oxide, which can bind to the heme group of guanylate cyclase, leading to its activation and subsequent increase in cGMP levels . This compound can also inhibit or activate various enzymes through S-nitrosylation, a process where a nitric oxide group is added to a cysteine residue in a protein, altering its function . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and signaling pathways involved in cellular responses to stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its nitric oxide-releasing capacity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of guanylate cyclase and modulation of gene expression . Its stability and effectiveness can be influenced by factors such as temperature, pH, and the presence of reducing agents .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively induce vasodilation and improve blood flow without significant adverse effects . At higher doses, this compound can cause toxicity, including oxidative stress and damage to cellular components . Studies in animal models have shown that there is a threshold dose beyond which the beneficial effects of this compound are outweighed by its toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its role as a nitric oxide donor. It interacts with enzymes such as nitric oxide synthase, which catalyzes the production of nitric oxide from L-arginine . This compound can also affect metabolic flux by modulating the activity of enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation . Additionally, this compound can influence the levels of various metabolites, including cGMP and reactive oxygen species .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its transport in the bloodstream . This compound can also be taken up by cells through specific transporters, such as those involved in amino acid transport . Once inside the cell, this compound can localize to various compartments, including the cytoplasm and mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it influences mitochondrial respiration and energy production . Additionally, its localization to the cytoplasm allows it to interact with cytosolic enzymes and signaling molecules, modulating various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Nitroso-N-acetylpenicillamine can be synthesized through a two-step reaction process. The first step involves the nitrosation of penicillamine, followed by acetylation. The reaction conditions typically involve the use of nitrous acid or alkyl nitrites as nitrosating agents under acidic conditions. The resulting product is then acetylated using acetic anhydride or acetyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors with stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: S-Nitroso-N-acetylpenicillamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides and other oxidation products.
Reduction: The compound can be reduced to release nitric oxide.
Substitution: It can participate in substitution reactions, particularly with thiol groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as ascorbic acid or thiols are used to release nitric oxide.
Substitution: Thiol-containing compounds are often used in substitution reactions
Major Products Formed:
Oxidation: Disulfides and other oxidized sulfur compounds.
Reduction: Nitric oxide and the corresponding reduced thiol.
Substitution: Various substituted thiol derivatives
Scientific Research Applications
S-Nitroso-N-acetylpenicillamine has a wide range of scientific research applications, including:
Chemistry:
- Used as a model compound for studying the chemistry of S-nitrosothiols.
- Investigated for its redox properties and interactions with other chemical species .
Biology:
- Serves as a nitric oxide donor in biological studies.
- Used to study the role of nitric oxide in cellular signaling and vasodilation .
Medicine:
- Explored for its potential therapeutic applications in treating cardiovascular diseases due to its vasodilatory effects.
- Investigated for its antimicrobial properties and potential use in medical devices .
Industry:
- Used in the development of antimicrobial materials, particularly in medical device coatings.
- Studied for its potential to reduce biofilm formation on various surfaces .
Comparison with Similar Compounds
S-Nitrosoglutathione: Another S-nitrosothiol compound with similar nitric oxide-donating properties.
S-Nitrosocysteine: A related compound that also releases nitric oxide and participates in similar biochemical pathways
Uniqueness: S-Nitroso-N-acetylpenicillamine is unique due to its stability and ease of synthesis. It serves as a reliable nitric oxide donor with well-characterized properties, making it a valuable tool in both research and industrial applications. Its ability to release nitric oxide under physiological conditions without significant decomposition makes it particularly useful in biological studies .
Properties
IUPAC Name |
(2R)-2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12)/t5-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIQCSMRQKCOCT-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)O)C(C)(C)SN=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](C(=O)O)C(C)(C)SN=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018088 | |
Record name | N-acetyl-3-(nitrosothio)-D-Valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273921-90-7, 79032-48-7 | |
Record name | N-acetyl-3-(nitrosothio)-D-Valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-NITROSO-N-ACETYLPENICILLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E47VKF8B8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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